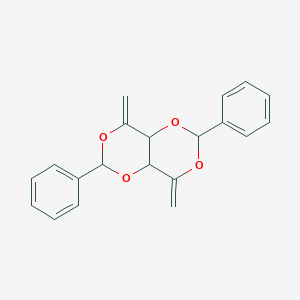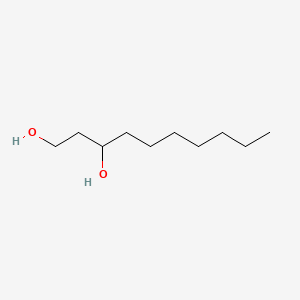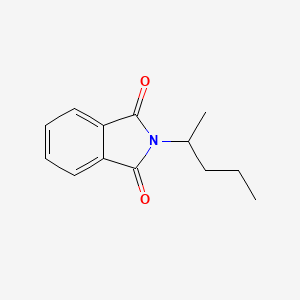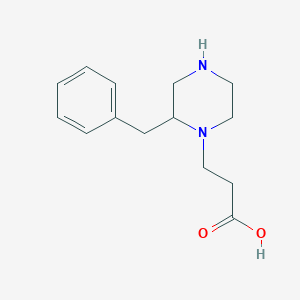
2,3-Difluorophenylaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine is a complex organic compound characterized by its unique dioxino structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo a series of reactions including alkylation, cyclization, and oxidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques might be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with various biomolecules and its effects on biological systems.
Medicine
In medicine, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine could be explored for its potential therapeutic properties. This might include its use as a drug candidate or as a tool for studying disease mechanisms.
Industry
In industry, this compound could be used in the development of new materials or as a component in various industrial processes. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.
Mécanisme D'action
The mechanism by which 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine might include other dioxino derivatives or compounds with similar structural features. Examples could include:
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxane
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxepine
Uniqueness
The uniqueness of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine lies in its specific structural arrangement and the resulting chemical properties. This makes it distinct from other similar compounds and potentially valuable for various applications.
Propriétés
Numéro CAS |
35827-54-4 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine |
InChI |
InChI=1S/C20H18O4/c1-13-17-18(24-19(21-13)15-9-5-3-6-10-15)14(2)22-20(23-17)16-11-7-4-8-12-16/h3-12,17-20H,1-2H2 |
Clé InChI |
VNCOQQZAPHULLD-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2C(C(=C)OC(O2)C3=CC=CC=C3)OC(O1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)

![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)


![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)

![4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole](/img/structure/B14165035.png)

![Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B14165044.png)

![2-amino-N-[2-(cyclohexen-1-yl)ethyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165052.png)
